molecular formula C26H21NO6 B270916 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B270916
M. Wt: 443.4 g/mol
InChI Key: VYSFZDAABXETQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Boc-L-phenylalanine 5-oxo-1-pyrrolidine ester and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not yet fully understood. However, it is believed to act as a nucleophile in organic reactions, leading to the formation of new compounds.
Biochemical and Physiological Effects:
The compound 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate does not have any known biochemical or physiological effects. It is mainly used as a reagent in organic synthesis and does not have any direct impact on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is its high purity and stability. The compound is easy to handle and can be stored for long periods without degradation. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in scientific research. One possible direction is the development of new synthetic methods for the compound, which can lead to improved yields and reduced costs. Another direction is the use of the compound in the synthesis of new drugs and pharmaceuticals, which can have potential therapeutic benefits. Additionally, the compound can be used to study the mechanisms of various organic reactions, leading to a better understanding of chemical processes.

Synthesis Methods

The synthesis method of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction between Boc-L-phenylalanine and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of 4-(benzoyloxy)benzoic acid. The reaction leads to the formation of the desired compound, which can be further purified using column chromatography.

Scientific Research Applications

The compound 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has a wide range of applications in scientific research. It is mainly used in the synthesis of various organic compounds, including peptides and amino acids. The compound is also used in the development of new drugs and pharmaceuticals.

properties

Product Name

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C26H21NO6/c28-23(18-11-13-22(14-12-18)33-26(31)19-7-3-1-4-8-19)17-32-25(30)20-15-24(29)27(16-20)21-9-5-2-6-10-21/h1-14,20H,15-17H2

InChI Key

VYSFZDAABXETQI-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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